2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline moiety, a hydroxy group, and a pyrido[2,3-d]pyrimidine core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline intermediate, followed by the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions. Key reagents and catalysts are often used to facilitate these transformations, ensuring high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Shares a similar hydroxyquinoline structure.
3,4-Dihydro-2(1H)-quinolinone: Contains a dihydroquinoline moiety.
Quinoline-2,4(1H,3H)-dione: Features a quinoline core with similar functional groups.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N5O3 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-(4-propan-2-ylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-15(2)16-7-9-19(10-8-16)27-24(33)20-13-21(32)28-23-22(20)25(34)30-26(29-23)31-12-11-17-5-3-4-6-18(17)14-31/h3-10,15,20H,11-14H2,1-2H3,(H,27,33)(H2,28,29,30,32,34) |
InChI Key |
RKDVUCMVZSFHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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